6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- typically involves a multi-step process. One common method starts with the hydrolysis of 2(1H)pyridone, followed by de-carboxylation and selective O-alkylation. This is followed by a rearrangement to yield pyridine-2-amine. The pyridine-2-amine is then reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional methods, followed by cyclization under microwave irradiation conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of microwave irradiation for cyclization is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are common and can be performed under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as aryl sulfenyl chlorides and aryl selenyl chlorides are used for sulfenylation and selenylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-: This compound is similar in structure but lacks the N-phenyl group.
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-ethyl-: This derivative has an ethyl group instead of a phenyl group.
Uniqueness
The presence of the N-phenyl group in 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- enhances its biological activity and specificity compared to its analogs. This structural modification allows for better interaction with molecular targets, making it a more potent compound in various applications .
Properties
CAS No. |
125055-65-4 |
---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20) |
InChI Key |
BECHPSJCRMKBSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3 |
125055-65-4 | |
Synonyms |
2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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